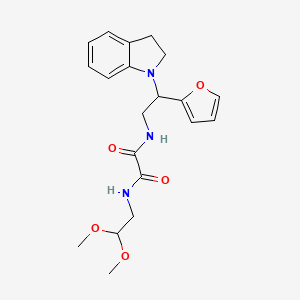

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is a chemical compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

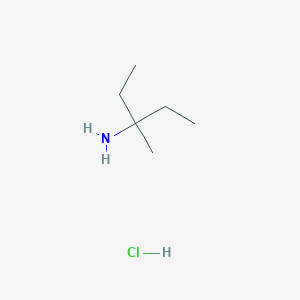

The molecular formula of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime is C15H14N2O3 . The molecular weight of the compound is 270.28 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime include its molecular formula (C15H14N2O3), molecular weight (270.28), and its use as a reference standard in pharmaceutical testing . For more detailed properties, such as melting point, boiling point, and density, it would be best to refer to a reliable chemical database or resource.科学的研究の応用

Photolabile Groups in Polymer and Materials Science

Polymers with photolabile groups, like the o-nitrobenzyl group, are significant in polymer and materials science due to their ability to alter polymer properties through irradiation. This includes applications in photodegradable hydrogels, functionalization of copolymers for thin film patterning, self-assembled monolayers, and bioconjugates, demonstrating a broad utility in research and development of new materials (Zhao et al., 2012).

Catalytic Reduction and Environmental Pollution Mitigation

The reduction of nitro compounds, including nitrobenzenes, to less harmful substances like anilines using biogenerated catalysts showcases a sustainable approach to environmental pollution mitigation. A study involving a specific exopolysaccharide-producing strain of Klebsiella oxytoca highlights the potential for efficient and eco-friendly treatment of nitrocompound pollutants (Paganelli et al., 2015).

Synthesis of Azobenzenes

Research into the efficient preparation of nitrosoarenes from anilines, leading to the synthesis of unsymmetrically substituted azobenzenes, underscores the importance of nitrobenzene derivatives in organic chemistry. These processes utilize environmentally friendly oxidants, showcasing the relevance of such compounds in the synthesis of azo compounds, which are crucial in various chemical applications (Priewisch & Rück-Braun, 2005).

Biodegradation of Nitroaromatic Pollutants

The biodegradation of nitrotoluenes by specific bacterial strains, transforming environmental pollutants into less harmful substances, illustrates the biological applications of nitrobenzene derivatives. This process involves the conversion of nitrobenzenes into substances like catechol through dioxygenase enzymes, contributing to our understanding of microbial pathways for pollutant degradation (Haigler et al., 1993).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAWZXWAORRXNP-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitrobenzenecarbaldehyde O-(4-methylbenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)

![4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2647848.png)

![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)

![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2647854.png)

![1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione](/img/structure/B2647860.png)

![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)